(4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid

CAS No.: 1704120-92-2

Cat. No.: VC3419863

Molecular Formula: C11H15BFNO4S

Molecular Weight: 287.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704120-92-2 |

|---|---|

| Molecular Formula | C11H15BFNO4S |

| Molecular Weight | 287.12 g/mol |

| IUPAC Name | [4-(cyclopentylsulfamoyl)-3-fluorophenyl]boronic acid |

| Standard InChI | InChI=1S/C11H15BFNO4S/c13-10-7-8(12(15)16)5-6-11(10)19(17,18)14-9-3-1-2-4-9/h5-7,9,14-16H,1-4H2 |

| Standard InChI Key | UPYGDDMCOSDBFG-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)S(=O)(=O)NC2CCCC2)F)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)S(=O)(=O)NC2CCCC2)F)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid is a specialized organoboron compound with distinct functional groups that give it unique chemical properties. It is classified as a boronic acid derivative with additional functionalization including a fluorophenyl group and a cyclopentylsulfamoyl moiety. The compound is primarily used in research applications, particularly in fields requiring selective molecular recognition or chemical transformations.

Structural Properties

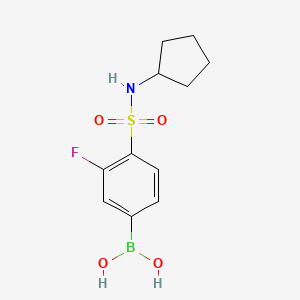

The molecular structure of (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid consists of a phenyl ring core that bears three key functional groups: a boronic acid moiety (B(OH)₂), a fluorine substituent at the meta position (3-position), and an N-cyclopentylsulfamoyl group at the para position (4-position). This structural arrangement creates a molecule with specific electronic and steric properties that contribute to its chemical behavior .

The compound features several key structural elements:

-

A phenyl ring as the central core

-

A boronic acid group (B(OH)₂) attached directly to the phenyl ring

-

A fluorine atom at the meta position (3-position) of the phenyl ring

-

An N-cyclopentylsulfamoyl group (SO₂NH-cyclopentyl) at the para position (4-position)

Physical and Chemical Data

Table 1 below summarizes the key physical and chemical properties of (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid.

The compound's molecular structure combines electron-withdrawing groups (fluorine and sulfamoyl) with the Lewis acidic boronic acid functionality, creating a molecule with distinct reactivity patterns compared to simpler boronic acids. These electronic properties contribute to its behavior in chemical reactions and its potential applications in various research contexts.

Chemical Reactivity and Functional Properties

Boronic Acid Reactivity

The boronic acid functionality in (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid is central to its chemical behavior. Boronic acids generally function as mild Lewis acids and can form reversible covalent bonds with various nucleophiles, particularly diols. This reversible binding is one of the most significant chemical properties of boronic acids, including the compound under discussion.

Key chemical reactions involving the boronic acid moiety include:

-

Formation of boronate esters with diols and other hydroxyl-containing compounds

-

Participation in Suzuki-Miyaura cross-coupling reactions, which are essential in organic synthesis

-

Potential coordination with nitrogen-containing compounds, adding complexity to its binding properties

-

pH-dependent equilibrium between the trigonal form and the tetrahedral boronate form

The reactivity of (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid is influenced by the electronic effects of the fluorine and sulfamoyl substituents, which can modify the Lewis acidity of the boron center compared to simpler phenylboronic acids.

Influence of Fluorine Substitution

The presence of a fluorine atom at the meta position (3-position) of the phenyl ring significantly influences the electronic properties of the molecule. Fluorine, being highly electronegative, creates an electron-withdrawing effect that can increase the Lewis acidity of the boron center. This enhanced acidity can affect the compound's binding affinity for diols and other nucleophiles, potentially leading to stronger interactions with certain target molecules .

Applications and Research Significance

Biochemical Sensing Applications

Boronic acids, including (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid, have gained significant attention in biochemical sensing applications due to their ability to bind reversibly with diols. This property is particularly valuable for developing sensors for carbohydrates, including glucose and other saccharides, which contain multiple hydroxyl groups capable of interacting with the boronic acid functionality.

The specific structural features of (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid, including its fluorine substituent and cyclopentylsulfamoyl group, may provide unique binding selectivity compared to simpler boronic acids. These structural elements could potentially influence:

-

Binding affinity for specific diol-containing analytes

-

Selectivity among different saccharides or other diol-containing compounds

-

Signaling mechanisms in sensor applications

-

Stability of the resulting boronate complexes under various conditions

Research in the field of boronic acid-based sensors has demonstrated that structural modifications can significantly affect sensor performance, making compounds like (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid valuable in the development of specialized sensing platforms.

Role in Synthetic Chemistry

In organic synthesis, boronic acids serve as versatile building blocks, particularly in cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of boronic acids with aryl halides in the presence of a palladium catalyst, is one of the most widely used methods for carbon-carbon bond formation in both academic and industrial settings .

Spectroscopic and Analytical Characterization

Computational Studies

Computational methods such as density functional theory (DFT) have been applied to similar fluorinated boronic acids to investigate their electronic properties, molecular geometry, and vibrational spectra. The search results indicate that 3-fluoro-4-formylphenylboronic acid has been studied using DFT at the B3LYP/6-311++G(d,p) level, providing insights into its geometric structure, vibrational frequencies, and electronic properties .

Similar computational approaches could be applied to (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid to predict and understand:

-

Optimal molecular geometry and conformational preferences

-

Electronic structure, including HOMO-LUMO energy gaps

-

Charge distribution across the molecule (Mulliken charges)

-

Molecular electrostatic potential (MEP) surfaces

-

Vibrational frequencies and their assignments

Such computational studies would complement experimental data and provide deeper insights into the compound's properties and behavior .

Synthesis and Related Compounds

Synthetic Approaches

-

Metal-halogen exchange followed by boronation: Starting with a suitably functionalized aryl halide containing the fluorine and cyclopentylsulfamoyl groups, treatment with an organolithium or Grignard reagent followed by a boron electrophile (such as trimethyl borate) could lead to the desired boronic acid after hydrolysis.

-

Palladium-catalyzed borylation: Direct borylation of an aryl halide precursor using bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst, followed by hydrolysis of the resulting boronate ester.

-

Directed ortho-metalation: For appropriately substituted precursors, directed ortho-metalation strategies could potentially be employed to introduce the boronic acid functionality.

These synthetic approaches would need to be adapted to accommodate the specific functional groups present in (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid, particularly the acid-sensitive cyclopentylsulfamoyl group .

Related Compounds and Structural Analogs

The search results mention several related compounds that share structural similarities with (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid:

-

(4-Cyclopentyl-3-fluorophenyl)boronic acid: This compound shares the fluorophenylboronic acid core but has a direct cyclopentyl group rather than a cyclopentylsulfamoyl group .

-

(4-(N-methylsulfamoyl)phenyl)boronic acid: This compound contains a sulfamoyl group but with a methyl substituent rather than a cyclopentyl group, and lacks the fluorine substituent .

-

3-Fluoro-4-formylphenylboronic acid: This compound shares the 3-fluorophenylboronic acid core but has a formyl group rather than a cyclopentylsulfamoyl group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume